molecular formula C22H25NO9S B030956 Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside CAS No. 99409-32-2

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Cat. No. B030956
CAS RN: 99409-32-2
M. Wt: 479.5 g/mol
InChI Key: ZGCHNHSVSFNZPW-UGVAJALESA-N
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Description

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is an indispensable compound extensively utilized in the field of biomedicine . It serves a paramount function in the advancement of pharmaceuticals and investigations concerning diseases .


Molecular Structure Analysis

This compound has a unique molecular configuration that plays a pivotal role in the synthesis of prospective therapeutics . It specifically targets a diverse range of ailments such as cancer, diabetes, and infectious diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (479.51), and its IUPAC name ((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(ethylthio)tetrahydro-2H-pyran-3,4-diyl diacetate) .

Scientific Research Applications

Synthesis of Prospective Therapeutics

This compound plays a pivotal role in the synthesis of prospective therapeutics, specifically targeting a diverse range of ailments such as cancer, diabetes, and infectious diseases .

Building Block for Oligosaccharides

It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the field of glycomics, where understanding the structure and function of complex carbohydrates is key.

Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol

This compound is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol , a compound that has potential applications in the field of medicinal chemistry.

Fabrication of PLGA Nanoparticles

It has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . These nanoparticles have wide applications in drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging.

Improving Bioavailability

Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Efficient and Prospective in Vivo Metabolic Processing

The compound-loaded PLGA nanoparticles were found to be efficient and prospective in in vivo metabolic processing . This could have significant implications in the field of metabolic engineering and drug delivery.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given its role in the synthesis of prospective therapeutics targeting a diverse range of ailments, this compound has significant potential for future research and development .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHNHSVSFNZPW-UGVAJALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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